N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide
Overview
Description
N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide is an organic compound that belongs to the class of dibenzofuran derivatives. This compound is characterized by the presence of a dibenzofuran core, a sulfonamide group, and a hexyloxyphenyl substituent. Dibenzofuran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves the following steps:
Formation of the dibenzofuran core: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the dibenzofuran derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the hexyloxyphenyl group: The hexyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where the dibenzofuran sulfonamide reacts with a hexyloxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigation of its effects on cellular pathways and molecular targets, including protein tyrosine phosphatase inhibitors and tumor necrosis factor production.
Mechanism of Action
The mechanism of action of N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein tyrosine phosphatases, leading to modulation of cellular signaling pathways involved in cancer and inflammation . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the sulfonamide and hexyloxyphenyl groups.
Naphtho[1,2-b]benzofuran derivatives: Compounds with similar structural features but different substituents.
Carbazole derivatives: Compounds with a similar heterocyclic core but different functional groups.
Uniqueness
N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to the presence of the hexyloxyphenyl and sulfonamide groups, which confer specific biological activities and chemical properties. These substituents enhance its potential as a therapeutic agent and its applicability in materials science .
Properties
IUPAC Name |
N-(3-hexoxyphenyl)dibenzofuran-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-2-3-4-7-15-28-19-10-8-9-18(16-19)25-30(26,27)20-13-14-24-22(17-20)21-11-5-6-12-23(21)29-24/h5-6,8-14,16-17,25H,2-4,7,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHWZORWAACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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